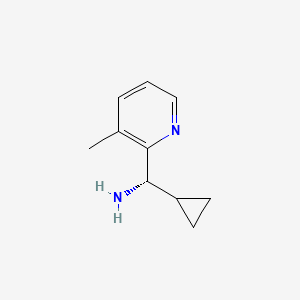
(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine is a chemical compound characterized by a cyclopropyl group attached to a pyridine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method involves the reaction of cyclopropylmethyl bromide with 3-methyl-2-pyridylamine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl group, using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium azide, lithium aluminum hydride, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring and cyclopropyl group.
Reduction: Reduced forms of the compound, often leading to the opening of the cyclopropyl ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1S)Cyclopropyl(2-methyl(3-pyridyl))methylamine
- (1S)Cyclopropyl(3-methoxy(2-pyridyl))methylamine
- (1S)Cyclopropyl(6-fluoro(2-pyridyl))methylamine
Uniqueness
(1S)Cyclopropyl(3-methyl(2-pyridyl))methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(S)-cyclopropyl-(3-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c1-7-3-2-6-12-10(7)9(11)8-4-5-8/h2-3,6,8-9H,4-5,11H2,1H3/t9-/m0/s1 |
InChI Key |
LBRBZJUBGVFGGD-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@H](C2CC2)N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















